Factor XI-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Factor XI-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. This compound has garnered significant interest due to its potential therapeutic applications in preventing and treating thromboembolic disorders with a reduced risk of bleeding compared to traditional anticoagulants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Factor XI-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and selectivity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Factor XI-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .
Applications De Recherche Scientifique
Factor XI-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the intrinsic pathway of blood coagulation and the role of Factor XIa.
Biology: Investigated for its effects on cellular processes related to coagulation and thrombosis.
Medicine: Explored as a potential therapeutic agent for preventing and treating thromboembolic disorders, such as deep vein thrombosis and ischemic stroke.
Industry: Utilized in the development of new anticoagulant therapies with improved safety profiles.
Mécanisme D'action
Factor XI-IN-1 exerts its effects by binding to the active site of Factor XIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and clot formation. The molecular targets include the catalytic domain of Factor XIa, and the pathways involved are primarily the intrinsic coagulation pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Milvexian: Another small molecule inhibitor targeting Factor XIa.
Osocimab: A monoclonal antibody that inhibits Factor XIa.
Fesomersen: An antisense oligonucleotide that reduces the synthesis of Factor XI.
Uniqueness
Factor XI-IN-1 is unique due to its small molecule nature, allowing for oral administration and potentially better pharmacokinetic properties compared to larger molecules like antibodies and oligonucleotides. Its specificity for Factor XIa also offers a promising therapeutic profile with reduced bleeding risk .
Propriétés
Formule moléculaire |
C30H38N4O2 |
---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-[4-(4-tert-butylpiperidine-1-carbonyl)-5,6-dimethylpyridine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C30H38N4O2/c1-21-22(2)32-26(19-25(21)27(35)33-15-11-23(12-16-33)29(3,4)5)28(36)34-17-13-30(20-31,14-18-34)24-9-7-6-8-10-24/h6-10,19,23H,11-18H2,1-5H3 |
Clé InChI |
XLSBTECHAPCULG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1C(=O)N2CCC(CC2)C(C)(C)C)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.